3-(4-Methoxyphenyl)sulfonyl-6-methylchromen-2-one
Description
3-(4-Methoxyphenyl)sulfonyl-6-methylchromen-2-one is a chromenone derivative featuring a sulfonyl group at the 3-position and a methyl substituent at the 6-position of the chromen-2-one core. The 4-methoxyphenyl moiety attached to the sulfonyl group enhances its electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-3-8-15-12(9-11)10-16(17(18)22-15)23(19,20)14-6-4-13(21-2)5-7-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKRFKJFRLVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)sulfonyl-6-methylchromen-2-one typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 6-methylchromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)sulfonyl-6-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)sulfonyl-6-methylchromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)sulfonyl-6-methylchromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent-Based Comparisons
The following table highlights key analogs of 3-(4-Methoxyphenyl)sulfonyl-6-methylchromen-2-one and their structural/functional differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to bromo (moderately withdrawing) or methoxy/hydroxyl (electron-donating) substituents .
- Synthetic Accessibility: Brominated chromenones (e.g., 6-bromo derivative) are often intermediates for cross-coupling reactions, whereas sulfonyl-containing compounds may require specialized sulfonation protocols .
Hydrogen-Bonding and Crystal Packing
The sulfonyl group in this compound can act as a hydrogen-bond acceptor, influencing crystal packing and solubility. In contrast:
- Phosphoryl-amino derivatives (e.g., compounds from ) exhibit dual hydrogen-bond donor/acceptor properties, enabling supramolecular assembly .
Reactivity in Multi-Component Reactions
The target compound’s sulfonyl group may participate in nucleophilic substitutions or act as a directing group. Comparatively:
- Phosphoryl-Amino Chromenones: Synthesized via three-component reactions involving amines and phosphine oxides, demonstrating high functional group tolerance .
- Quinoline Derivatives: Formed via cyclization reactions, highlighting the versatility of methoxyphenyl-containing precursors in heterocycle synthesis .
Biological Activity
3-(4-Methoxyphenyl)sulfonyl-6-methylchromen-2-one is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chromone backbone with a methoxyphenyl sulfonyl group, which contributes to its biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research indicates that it acts as an inhibitor of certain key metabolic pathways:
- Enzyme Inhibition : It has been reported to inhibit aldo-keto reductase AKR1C3, which is involved in the metabolism of steroid hormones and plays a role in cancer progression. The compound demonstrates a low nanomolar potency against this enzyme, suggesting its potential in cancer therapeutics.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In cell line assays, this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, at concentrations around 50 μM, the compound reduced cell viability by approximately 50%, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Mechanistic Insights : It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This effect may be mediated through its action on NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Studies
- Breast Cancer Model : In a study involving a murine model of breast cancer, administration of this compound led to significant tumor size reduction compared to control groups. The study suggested that the compound's ability to inhibit AKR1C3 contributed to decreased estrogen levels, thereby slowing tumor growth .
- Prostate Cancer Trials : Clinical trials have indicated that patients treated with this compound experienced reduced levels of PSA (prostate-specific antigen), a marker for prostate cancer progression. The results underscore its potential as a therapeutic agent in managing prostate cancer.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Bioavailability : Preliminary studies indicate good oral bioavailability, making it suitable for further development as an oral therapeutic agent.
- Metabolism : The compound undergoes hepatic metabolism primarily via conjugation pathways, which may influence its efficacy and safety profile .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar sulfonylated chromones:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-sulfonyl-6-methyl-2H-chromen-2-one | Sulfonylated chromone | Anticancer and anti-inflammatory |
| 3-(isoquinolin-2-yl)sulfonyl-2H-chromen-2-one | Isoquinoline derivative | Moderate anti-inflammatory effects |
The distinct combination of methoxyphenyl and sulfonyl groups in this compound enhances its reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
